
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
説明
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound with the CAS Number: 223700-11-6 . It has a molecular weight of 176.26 and its IUPAC name is 2-ethyl-1,2,3,4-tetrahydro-5-isoquinolinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 . This indicates that the compound has a tetrahydroisoquinoline core with an ethyl group at the 2-position and an amine group at the 5-position .Physical And Chemical Properties Analysis
The compound is available in liquid, solid, or semi-solid form . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Synthesis of Alkaloids
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine: serves as a precursor for the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals and are often used in medicine due to their pharmacological effects .
Antineuroinflammatory Agents
Derivatives of tetrahydroisoquinoline, such as 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine , have been identified as potential antineuroinflammatory agents. These compounds can be used to treat neuroinflammatory conditions, which are associated with various neurodegenerative diseases .
Asymmetric Catalysis
Tetrahydroisoquinoline derivatives are also utilized in asymmetric catalysis. They can function as chiral scaffolds, which are essential for producing enantiomerically pure substances, a key requirement in the pharmaceutical industry for active pharmaceutical ingredients .
Biological Activities Against Infective Pathogens
The tetrahydroisoquinoline scaffold is present in natural and synthetic compounds that exhibit diverse biological activities against various infective pathogens. This makes them valuable in the development of new therapeutic agents for treating infectious diseases .
Treatment of Neurodegenerative Disorders
Compounds based on the tetrahydroisoquinoline structure have shown promise in the treatment of neurodegenerative disorders. Their ability to modulate biological pathways that are implicated in these diseases makes them an area of active research .
Structural–Activity Relationship (SAR) Studies
The tetrahydroisoquinoline core is a subject of SAR studies, which explore the relationship between the structure of a compound and its biological activity. This research is crucial for the design of new drugs with optimized efficacy and reduced side effects .
Antifungal Applications
Some triazole derivatives synthesized from tetrahydroisoquinolines have been tested for antifungal activity. These studies are important for developing new antifungal agents, especially given the rising resistance to existing treatments .
Anti-HIV Research
Indole derivatives, which can be synthesized from tetrahydroisoquinolines, have been studied for their potential as anti-HIV agents. This research is part of the ongoing effort to find more effective treatments for HIV/AIDS .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAFIVZNAXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)
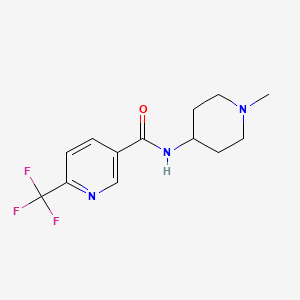
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2931917.png)
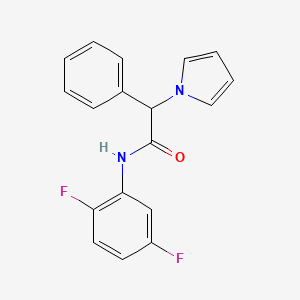
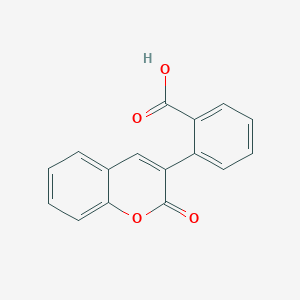
![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)
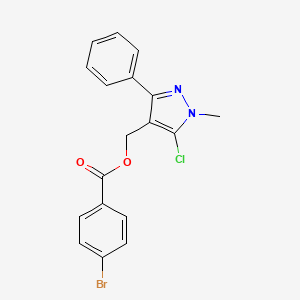
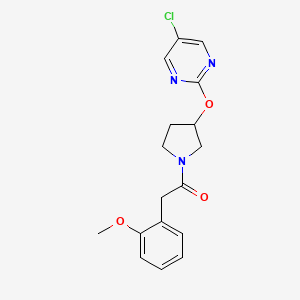
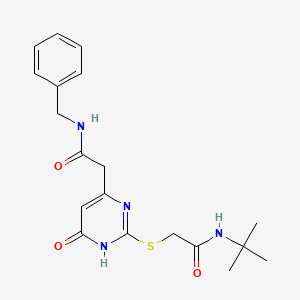
![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)

![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)